molecular formula C14H22N4O3 B1392685 Ethyl 3-amino-4-[(2-{[(ethylamino)carbonyl]amino}ethyl)amino]benzoate CAS No. 1242994-98-4

Ethyl 3-amino-4-[(2-{[(ethylamino)carbonyl]amino}ethyl)amino]benzoate

Cat. No. B1392685
M. Wt: 294.35 g/mol
InChI Key: SGMLLWUUMWJSNY-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure, which can often be represented as a line-angle drawing or a 3D conformer.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, its stability under various conditions, and the mechanisms of its reactions.



Physical And Chemical Properties Analysis

This includes properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties.


Scientific Research Applications

Genotoxicity and Molecular Genetic Data

Ethyl 3-amino-4-[(2-{[(ethylamino)carbonyl]amino}ethyl)amino]benzoate, as a compound, shares structural similarities with ethylating agents like 1-Ethyl-1-nitrosourea (ENU). ENU is known for its genotoxicity, as it induces mutations across various species and is a potent mutagen in mouse germ cells. The compound has a dual action of ethylation and carbamoylation, significantly affecting the DNA's oxygen positions, such as the O6 position of guanine and the O4 position of thymine. The genotoxic effects are mainly due to these ethylation interactions at the nucleophilic sites of cellular constituents (Shibuya & Morimoto, 1993).

Relevance in Plant Biology

Ethylene, a crucial plant hormone, and its precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), exhibit significant roles in plant biology. ACC, in particular, is not just a precursor but plays multiple roles, including its conjugation to various derivatives, metabolism by bacteria favoring plant growth, and functioning as a signal itself, independently from ethylene. These functions demonstrate the compound's critical involvement in plant growth and stress response mechanisms (Van de Poel & Van Der Straeten, 2014).

Preservative Safety and Clinical Applications

The study of sodium benzoate, a preservative structurally related to the amino benzoyl compounds, reveals its multifaceted applications and safety concerns. While extremely useful in food and beverage preservation, its interaction with ascorbic acid raises concerns due to the formation of the carcinogen benzene. Despite these safety concerns, sodium benzoate has therapeutic applications in treating urea cycle disorders and potential benefits in managing multiple sclerosis, schizophrenia, and certain neurodegenerative diseases. However, its safety profile suggests caution, especially considering its potential to disrupt neurotransmission and cognitive functioning (Piper & Piper, 2017).

Synthesis and Transformations in Drug Research

The structural complexity of the compound hints at its relevance in synthetic and medicinal chemistry. For instance, metathesis reactions in the synthesis and transformations of functionalized β-Amino acid derivatives highlight the importance of such compounds in drug research. This involves various synthesis methods like ring-opening (ROM), ring-closing (RCM), or cross metathesis (CM), pointing towards a significant impact in drug discovery and development (Kiss, Kardos, Vass, & Fülöp, 2018).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and other hazards. It also includes appropriate safety precautions for handling and disposing of the compound.


Future Directions

This could involve potential applications of the compound, areas for further research, and unanswered questions about its properties or behavior.


Each of these topics represents a substantial amount of work and would typically be the subject of a research paper or report. If you have specific questions about any of these topics, feel free to ask!


properties

IUPAC Name

ethyl 3-amino-4-[2-(ethylcarbamoylamino)ethylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3/c1-3-16-14(20)18-8-7-17-12-6-5-10(9-11(12)15)13(19)21-4-2/h5-6,9,17H,3-4,7-8,15H2,1-2H3,(H2,16,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMLLWUUMWJSNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCCNC1=C(C=C(C=C1)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-4-[(2-{[(ethylamino)carbonyl]amino}ethyl)amino]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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